Percoll: An In-depth Technical Guide to Density Gradient Separation
Percoll: An In-depth Technical Guide to Density Gradient Separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Percoll, a widely used density gradient medium, and its application in the separation of cells, organelles, and viruses. We will delve into the core principles of Percoll-based separation, its physicochemical properties, and detailed protocols for its use in various research and drug development contexts.
The Core Principle: Isopycnic Centrifugation with Percoll
Percoll is a medium consisting of colloidal silica particles, typically 15-30 nm in diameter, coated with polyvinylpyrrolidone (PVP) or, in the case of Percoll PLUS, covalently linked silane.[1] This coating renders the particles non-toxic and ideal for use with biological materials.[1] The principle behind Percoll's separation capability lies in isopycnic centrifugation , a technique that separates particles based on their buoyant density.
When subjected to centrifugal force, the heterogeneous size of the Percoll particles allows them to sediment and form a smooth, continuous density gradient. Biological materials (cells, organelles, viruses) mixed with the Percoll medium will travel through this gradient until they reach a point where their own buoyant density is equal to that of the surrounding medium. At this "isopycnic point," the net force on the particles becomes zero, and they cease to move, forming distinct bands. This allows for the effective separation of different biological components from a heterogeneous mixture.[2]
Key advantages of Percoll include its low osmolality, which can be adjusted to physiological conditions, and its low viscosity, which facilitates rapid gradient formation and particle separation.[3]
Physicochemical Properties of Percoll and Percoll PLUS
The choice between Percoll and Percoll PLUS often depends on the specific application. Percoll PLUS, with its silane-coated particles, offers enhanced stability, a longer shelf life, and very low endotoxin levels, making it particularly suitable for clinical research applications.[3]
Data Presentation: A Comparative Look
Below is a summary of the key quantitative properties of both Percoll and Percoll PLUS.
| Property | Percoll | Percoll PLUS |
| Composition | Silica sol with non-dialyzable PVP coating | Silica sol with covalently linked silane |
| Density (g/ml) | 1.130 ± 0.005 | 1.130 ± 0.005 |
| Osmolality (mOsm/kg H₂O) | maximum 25 | maximum 30 |
| Viscosity (cP at 20°C) | maximum 15 | maximum 15 |
| pH (at 20°C) | 9.0 ± 0.5 | 9.4 ± 0.5 |
| Endotoxin (EU/ml) | Not specified | < 2 |
Experimental Protocols: Methodologies for Key Separations
The versatility of Percoll allows for two primary types of gradients: discontinuous (step) and continuous . Discontinuous gradients are formed by carefully layering solutions of different Percoll concentrations, creating sharp interfaces for cell separation. Continuous gradients, on the other hand, can be pre-formed using a gradient mixer or self-generated by centrifugation of a homogenous Percoll solution.[4]
Isolation of Lymphocytes using a Discontinuous Percoll Gradient
This protocol is designed for the separation of lymphocytes from other blood components.
Materials:
-
Whole blood collected with an anticoagulant (e.g., heparin)
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Phosphate-Buffered Saline (PBS)
-
Percoll
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1.5 M NaCl
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15 ml conical tubes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Prepare Stock Isotonic Percoll (SIP): Mix 9 parts of Percoll with 1 part of 1.5 M NaCl to create a 100% isotonic Percoll solution.
-
Prepare Percoll Layers:
-
For a 40% solution: Mix 4 ml of SIP with 6 ml of PBS.
-
For an 80% solution: Mix 8 ml of SIP with 2 ml of PBS.
-
-
Create the Gradient:
-
Carefully layer 3 ml of the 80% Percoll solution into a 15 ml conical tube.
-
Gently overlay 3 ml of the 40% Percoll solution on top of the 80% layer.
-
-
Sample Loading:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 3 ml of the diluted blood on top of the 40% Percoll layer.
-
-
Centrifugation: Centrifuge the tubes at 400 x g for 20-30 minutes at room temperature with the brake off.
-
Collection: After centrifugation, lymphocytes will be concentrated at the interface of the 40% and 80% Percoll layers. Carefully aspirate this layer for further analysis.
Isolation of Mitochondria using a Continuous Percoll Gradient
This protocol is suitable for isolating mitochondria from cultured cells.[5]
Materials:
-
Cultured cells
-
Homogenization buffer (e.g., containing sucrose, mannitol, and HEPES)
-
Percoll
-
Differential centrifuge
-
Ultracentrifuge with a fixed-angle rotor
Procedure:
-
Cell Lysis: Harvest and wash the cells, then gently lyse them using a Dounce homogenizer in ice-cold homogenization buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the crude mitochondrial fraction.
-
-
Gradient Preparation: Prepare a self-forming continuous gradient by mixing the crude mitochondrial pellet with an appropriate concentration of Percoll (e.g., 23% in homogenization buffer).
-
Ultracentrifugation: Centrifuge the mixture at high speed (e.g., 60,000 x g) for 30 minutes in a fixed-angle rotor. This will simultaneously form the gradient and band the mitochondria at their isopycnic point.
-
Collection: The mitochondrial band, typically appearing as a dense, whitish layer, can be carefully collected by puncturing the side of the tube with a syringe.
Visualizing the Workflow: Graphviz Diagrams
To better illustrate the experimental processes, the following diagrams outline the key steps in preparing Percoll gradients and performing cell and organelle separations.
Caption: Workflow for Discontinuous Percoll Gradient Preparation.
Caption: Workflow for Mitochondria Isolation with a Continuous Percoll Gradient.
Applications in Research and Drug Development
Percoll's utility extends across various scientific disciplines, including crucial applications in the drug development pipeline.
Foundational Research
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Cellular and Subcellular Fractionation: As detailed in the protocols, Percoll is fundamental for isolating specific cell populations (e.g., immune cells, stem cells) and organelles (e.g., mitochondria, lysosomes, nuclei) for downstream analysis.[2][6][7]
-
Virology: Percoll gradients are employed for the purification of viruses for use in research and as a basis for vaccine development.[8][9][10]
Drug Discovery and Development
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High-Throughput Screening (HTS): While not a direct HTS method, Percoll is used to prepare high-purity cell populations for screening assays. For instance, isolating specific cancer cell subtypes or immune cells for testing the efficacy of drug candidates. The separation of high lipid-producing microalgal mutants using Percoll gradients is an example of its application in screening for desired phenotypes.[11]
-
Toxicology Studies: In developmental toxicology, Percoll can be used to prepare aggregate cell cultures from fetal tissues. These cultures, which exhibit histotypic reorganization, can then be exposed to potential toxins to assess their effects on cellular growth and maturation.
-
Vaccine Development: The purification of viral particles is a critical step in the manufacturing of many vaccines. Percoll density gradients can be used to separate intact virions from cellular debris and other contaminants, ensuring the purity and safety of the final product.[9]
-
Cell Therapy and Regenerative Medicine: Percoll is used to isolate and purify specific cell types, such as hematopoietic stem cells from bone marrow, for therapeutic applications.
By providing a reliable and gentle method for separating biological materials, Percoll remains an indispensable tool for researchers and professionals in the life sciences and plays a vital, albeit often preparatory, role in the advancement of new therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labsup.net [labsup.net]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Mitochondrial Purification via Percoll Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. Isolation of mitochondria from CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid method for the separation of functional lymphoid cell populations of human and animal origin on PVP-silica (Percoll) density gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aslo.org [aslo.org]
- 9. Purification of human respiratory syncytial virus by ultracentrifugation in iodixanol density gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
